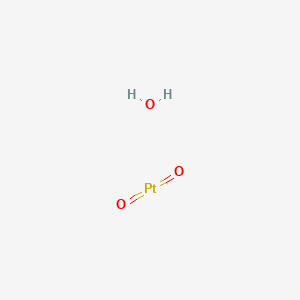
Platinum(IV) oxide hydrate
説明
Platinum(IV) oxide hydrate, also known as platinum dioxide hydrate, is a chemical compound with the formula PtO₂·H₂O. It is commonly referred to as Adams’ catalyst and is widely used in organic synthesis as a catalyst for hydrogenation and hydrogenolysis reactions. This dark brown powder is commercially available and becomes an active catalyst upon exposure to hydrogen, converting to platinum black, which is responsible for the catalytic activity .
作用機序
Target of Action
Platinum(IV) oxide hydrate, also known as Adams’ catalyst or platinum dioxide, primarily targets various functional groups in organic compounds . It plays a crucial role in the hydrogenation and hydrogenolysis of these functional groups .
Mode of Action
The compound interacts with its targets through a process of hydrogenation and hydrogenolysis Upon exposure to hydrogen, it converts to platinum black, which is responsible for the reactions .
Biochemical Pathways
The primary biochemical pathways affected by this compound involve the conversion of ketones to methylenes by hydrogenolysis of enol triflates under neutral conditions . It also acts as a catalyst for the hydrosilylation of olefins with various alkyl dialkoxy silanes .
Pharmacokinetics
It’s known that the compound is insoluble in water, alcohol, and acid, but soluble in caustic potash solution . This solubility profile may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the hydrogenation of ketones to alcohols or ethers (the latter product forming in the presence of alcohols and acids) and the reduction of nitro compounds to amines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound becomes active and capable of catalyzing reactions only after exposure to hydrogen . Furthermore, it’s important to avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
生化学分析
Biochemical Properties
The Platinum(IV) oxide hydrate plays a significant role in biochemical reactions. It is used in the conversion of ketones to methylenes by hydrogenolysis of enol triflates under neutral conditions . It is also used as a catalyst for hydrosilylation of olefins with various alkyl dialkoxy silanes
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a catalyst in biochemical reactions. It becomes active after exposure to hydrogen, whereupon it converts to platinum black, which is responsible for reactions
準備方法
Synthetic Routes and Reaction Conditions: Platinum(IV) oxide hydrate is typically prepared from chloroplatinic acid (H₂PtCl₆) or ammonium chloroplatinate ((NH₄)₂PtCl₆) by fusion with sodium nitrate (NaNO₃). The process involves the following steps:
Formation of Platinum Nitrate: [ \text{H}_2\text{PtCl}_6 + 6 \text{NaNO}_3 \rightarrow \text{Pt(NO}_3\text{)}_4 + 6 \text{NaCl} + 2 \text{HNO}_3 ]
Decomposition to Platinum(IV) Oxide: [ \text{Pt(NO}_3\text{)}_4 \rightarrow \text{PtO}_2 + 4 \text{NO}_2 + \text{O}_2 ] The resulting brown cake is washed with water to remove nitrates and can be used as is or dried and stored in a desiccator for later use.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The spent catalyst can be recovered and recycled by converting it back to ammonium chloroplatinate using aqua regia followed by ammonia .
化学反応の分析
Types of Reactions: Platinum(IV) oxide hydrate undergoes various types of reactions, including:
Hydrogenation: Reduction of alkenes, alkynes, and nitro compounds to their corresponding saturated compounds.
Hydrogenolysis: Cleavage of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Dehydrogenation: Removal of hydrogen from organic molecules.
Oxidation: Conversion of primary alcohols to aldehydes and secondary alcohols to ketones
Common Reagents and Conditions:
Hydrogenation: Typically carried out in the presence of hydrogen gas at room temperature or slightly elevated temperatures.
Hydrogenolysis: Conducted under neutral conditions using hydrogen gas.
Oxidation: Often performed in the presence of acetic acid or other acidic solvents to enhance reaction rates
Major Products:
Hydrogenation: Alkanes, alkenes, and amines.
Hydrogenolysis: Methylenes and other reduced products.
Oxidation: Aldehydes and ketones
科学的研究の応用
Platinum(IV) oxide hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis for hydrogenation, hydrogenolysis, and oxidation reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug synthesis and pharmaceutical applications.
Industry: Utilized in the production of fine chemicals, polymers, and other industrial products .
類似化合物との比較
Palladium(II) oxide (PdO): Used as a catalyst for similar hydrogenation and oxidation reactions but less effective in hydrogenolysis.
Ruthenium(IV) oxide (RuO₂): Employed in oxidation reactions but not as versatile as platinum(IV) oxide hydrate.
Iridium(IV) oxide (IrO₂): Utilized in electrochemical applications and oxidation reactions .
Uniqueness of this compound: this compound stands out due to its high catalytic activity, versatility in various types of reactions, and ability to be recovered and recycled. Its effectiveness in hydrogenation and hydrogenolysis reactions makes it a valuable catalyst in both research and industrial applications .
特性
IUPAC Name |
dioxoplatinum;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.2O.Pt/h1H2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGAMGILENUIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Pt]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12137-21-2, 52785-06-5 | |
| Record name | Platinum dioxide monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum IV Oxide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Platinum(IV) oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


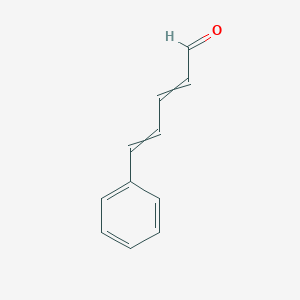
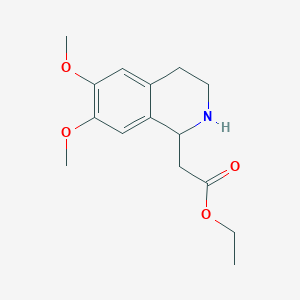
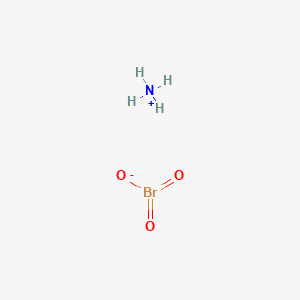
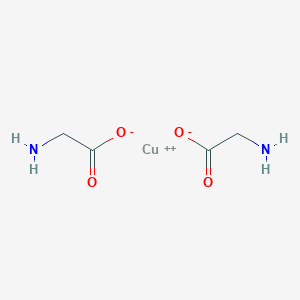
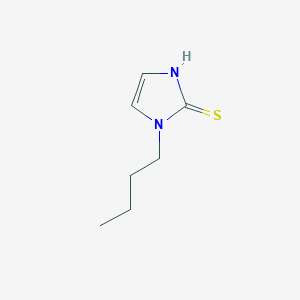
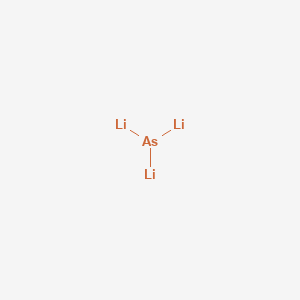


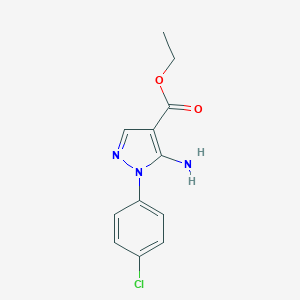
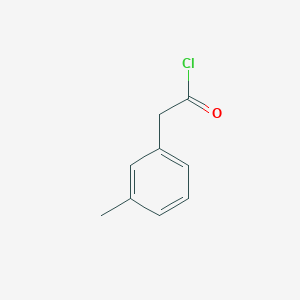
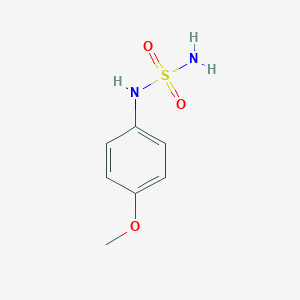
![[4-(2-cyanoethyl)phenyl] N-methylcarbamate](/img/structure/B75908.png)
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)

